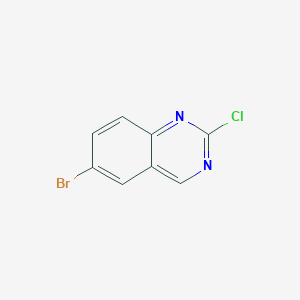

6-Bromo-2-chloroquinazoline

描述

Overview of Quinazoline (B50416) Scaffold in Heterocyclic Chemistry

Quinazoline is a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. mdpi.comencyclopedia.pub This aromatic structure, with the chemical formula C₈H₆N₂, is a key building block in the synthesis of numerous organic molecules. nih.gov The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comencyclopedia.pubresearchgate.net Its derivatives are found in over 200 naturally occurring alkaloids and are integral to many synthetic drugs. encyclopedia.pubarabjchem.org The versatility of the quinazoline ring system allows for substitutions at various positions, which significantly influences the molecule's physical, chemical, and biological properties. mdpi.com

Significance of Halogenated Quinazolines in Chemical Research

The introduction of halogen atoms, such as bromine and chlorine, onto the quinazoline core dramatically enhances its utility in synthetic chemistry. Halogenated quinazolines are crucial intermediates for creating more complex molecules through various cross-coupling reactions. mdpi.com The position and nature of the halogen substituent dictate the reactivity of the molecule. For instance, the reactivity order of carbon-halogen bonds in transition metal-catalyzed reactions is generally C-I > C-Br >> C-Cl, allowing for selective chemical transformations. mdpi.com The presence of halogens, particularly at the 6 and 8 positions, has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov This makes halogenated quinazolines highly valuable starting materials for the synthesis of novel compounds with potential therapeutic applications. nih.govfrontiersin.org

Specific Focus on 6-Bromo-2-chloroquinazoline within the Halogenated Quinazoline Landscape

Among the various halogenated quinazolines, this compound (CAS No: 882672-05-1) is a notable compound. nbinno.com Its structure features a bromine atom at the 6-position of the benzene ring and a chlorine atom at the 2-position of the pyrimidine ring. nbinno.comcymitquimica.comsigmaaldrich.com This specific arrangement of halogens provides distinct reactivity profiles for each position, making it a versatile building block in organic synthesis. The chlorine at the C-2 position and the bromine at the C-6 position serve as reactive handles for introducing a wide array of functional groups, enabling the construction of diverse molecular architectures. mdpi.comnbinno.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrClN₂ | nbinno.comcymitquimica.comsigmaaldrich.com |

| Molecular Weight | 243.49 g/mol | nbinno.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder | nbinno.com |

| Melting Point | 145-150°C | nbinno.com |

| Solubility | Limited solubility in water; soluble in organic solvents like chloroform, ethanol, and DMSO. | nbinno.com |

| Purity | ≥97% (by HPLC) | nbinno.comcymitquimica.com |

| InChI Key | NYQBZJFZEZEXFP-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQBZJFZEZEXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591582 | |

| Record name | 6-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882672-05-1 | |

| Record name | 6-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 2 Chloroquinazoline and Its Precursors

Strategies for Quinazoline (B50416) Ring Construction

The foundational step in many syntheses is the construction of the quinazoline ring, most commonly as a quinazolin-4(3H)-one or a quinazoline-2,4(1H,3H)-dione.

Quinazolin-4(3H)-ones are pivotal intermediates in heterocyclic chemistry. Their synthesis can be achieved through various cyclocondensation strategies. A prevalent method involves the condensation of anthranilic acid or its derivatives with a one-carbon source like formamide (B127407). researchgate.net Other common approaches include the reaction of anthranilic acids with amides, a method known as the Niementowski quinazoline synthesis. researchgate.net

Modern variations utilize microwave assistance to accelerate these reactions. For instance, the cyclocondensation of 2-aminobenzamides with orthoesters can be efficiently carried out under microwave irradiation using solid catalysts. researchgate.net Copper-catalyzed reactions, such as the coupling of 2-halobenzamides with nitriles, also provide a pathway to the quinazolin-4(3H)-one skeleton. chemicalbook.com

A particularly relevant pathway for the synthesis of the direct precursor to 6-bromo-2-chloroquinazoline involves the reaction of a substituted anthranilic acid with urea (B33335) or potassium cyanate (B1221674). jst.go.jpmdpi.com For example, 2-amino-5-bromobenzoic acid can be heated with urea to produce 6-bromoquinazoline-2,4(1H,3H)-dione. mdpi.comgoogle.com An alternative green method involves the reaction of anthranilic acids with potassium cyanate in water to form a urea derivative, which then cyclizes to the quinazoline-2,4(1H,3H)-dione. jst.go.jp More recently, ionic liquids have been employed to catalyze the cyclization of 2-aminobenzonitriles with carbon dioxide to yield quinazoline-2,4(1H,3H)-diones, with 2-amino-5-bromobenzonitrile (B185297) giving an 88% yield of the corresponding dione (B5365651). clockss.org

Table 1: Selected Cyclocondensation Methods for Quinazolinone Precursors

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Amino-5-bromobenzoic acid | Urea, heat | 6-Bromoquinazoline-2,4(1H,3H)-dione | mdpi.comgoogle.com |

| 2-Amino-5-bromobenzonitrile | CO2, Ionic Liquid ([Ch][2-OP]) | 6-Bromoquinazoline-2,4(1H,3H)-dione | clockss.org |

| Anthranilic acid derivatives | Potassium cyanate, H2O; then NaOH, HCl | Quinazoline-2,4(1H,3H)-diones | jst.go.jp |

| Anthranilic acids | Amides, heat | Quinazolin-4(3H)-ones | researchgate.net |

The conversion of a quinazolin-4(3H)-one or its dione analogue into a fully aromatic halogenated quinazoline is a critical step. This transformation is typically achieved by treating the precursor with a strong chlorinating agent. The lactam hydroxyl group is substituted with a chlorine atom, leading to the aromatization of the pyrimidine (B1678525) ring.

The most common reagent for this purpose is phosphorus oxychloride (POCl₃), often used at reflux temperatures. mdpi.comclockss.org For example, treating 6-bromoquinazoline-2,4(1H,3H)-dione with refluxing POCl₃, sometimes with a catalytic amount of N,N-dimethylaniline or 2,6-lutidine, yields 6-bromo-2,4-dichloroquinazoline (B10380). mdpi.comgoogle.com Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be used to convert quinazolin-4(3H)-ones into 4-chloroquinazolines. researchgate.net These reactions effectively transform the keto-enol system of the precursor into a stable, aromatic dichloroquinazoline derivative. researchgate.netmdpi.com

Regioselective Halogenation Approaches

The introduction of halogens at specific positions on the quinazoline ring is controlled either by the choice of starting materials or by the inherent reactivity of the heterocyclic system.

To achieve the 6-bromo substitution pattern, the most straightforward and common strategy is to begin the synthesis with a commercially available, pre-brominated starting material. The use of 4-bromoaniline (B143363) or, more directly, 2-amino-5-bromobenzoic acid ensures that the bromine atom is correctly positioned on the benzene (B151609) portion of the fused ring system from the outset. google.com Synthesizing 6-bromoquinazoline-2,4(1H,3H)-dione from 2-amino-5-bromobenzoic acid is a well-documented procedure. mdpi.comgoogle.comacs.org This approach avoids potential issues with regioselectivity and the harsh conditions that can be associated with the direct bromination of the quinazoline ring itself.

The introduction of chlorine at the C2 and C4 positions is accomplished simultaneously by treating a quinazoline-2,4(1H,3H)-dione with a chlorinating agent like phosphorus oxychloride. mdpi.comgoogle.com This reaction produces a 2,4-dichloroquinazoline (B46505) derivative. In the context of synthesizing the target molecule, 6-bromoquinazoline-2,4(1H,3H)-dione is converted into 6-bromo-2,4-dichloroquinazoline. google.com

The reactivity of the two chlorine atoms in 6-bromo-2,4-dichloroquinazoline is markedly different. The C4-chloro group is significantly more reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions than the C2-chloro group. mdpi.comrsc.orgmdpi.com This differential reactivity is attributed to the electronic influence of the ring nitrogens (the α-nitrogen effect), which makes the C4 position more electrophilic. mdpi.com This phenomenon is crucial, as it allows for selective reactions at the C4 position while leaving the C2-chloro group intact.

Table 2: Reactivity of Halogens on the Quinazoline Ring

| Position | Halogen | Relative Reactivity | Governing Factor | Reference |

|---|---|---|---|---|

| C4 | -Cl | High | α-Nitrogen effect, electrophilicity | mdpi.commdpi.com |

| C2 | -Cl | Low | Less activated compared to C4 | mdpi.commdpi.com |

| C6 | -Br | Moderate | Standard aromatic reactivity | rsc.orgmdpi.com |

Direct Synthesis of this compound

Cyclization : 2-Amino-5-bromobenzoic acid is reacted with urea to form 6-bromoquinazoline-2,4(1H,3H)-dione. mdpi.comgoogle.com

Dichlorination : The resulting dione is treated with refluxing phosphorus oxychloride (POCl₃) to yield 6-bromo-2,4-dichloroquinazoline. google.com

Selective Dechlorination : The crucial final step involves the selective removal of the highly reactive C4-chloro group. This can be achieved by reduction with zinc powder in a suitable solvent system. For the analogous 2,4-dichloro-7-fluoroquinazoline, zinc powder was used to afford 2-chloro-7-fluoroquinazoline (B1321232) in high yield. jst.go.jp A similar method using zinc, acetic acid, and N,N,N′,N′-tetramethylethylenediamine (TMEDA) has also been shown to be effective for selective dehalogenation at the C4 position. thieme-connect.com

This sequence leverages the differential reactivity of the halogen substituents on the quinazoline ring to construct the target molecule with high regiochemical control. The C4 position's high reactivity allows it to be the site of either substitution or removal, providing a pathway to the less common 2-chloro-substituted quinazoline architecture. rsc.orgmdpi.com

Reported Synthetic Pathways

The direct synthesis of this compound typically proceeds through the chlorination of its corresponding quinazolinone precursor, 6-bromoquinazolin-2(1H)-one. While specific literature detailing this exact transformation is sparse, the pathway can be reliably inferred from analogous reactions. For instance, the synthesis of the isomeric 7-bromo-2-chloroquinazoline (B1520619) is achieved by treating 7-bromoquinazolin-2-ol (the keto-enol tautomer of the quinazolinone) with phosphorus oxychloride (POCl₃). researchgate.net This reaction is heated to 110 °C for one hour, yielding the desired 2-chloro product. researchgate.net

This established method for the 7-bromo isomer strongly suggests a parallel route for the 6-bromo analog, as outlined in the reaction scheme below. The precursor, 6-bromoquinazolin-2(1H)-one, can be synthesized from the appropriate substituted anthranilic acid derivative.

Inferred Synthetic Pathway for this compound:

Step 1: Synthesis of 6-bromoquinazolin-2(1H)-one

Step 2: Chlorination to this compound

| Step | Reactants | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | 2-Amino-5-bromobenzamide | Cyanogen bromide or similar | Cyclization | 6-Bromoquinazolin-2(1H)-one |

Optimization of Reaction Conditions and Yield

The chlorination of quinazolinones using phosphorus oxychloride (POCl₃) is a critical and well-studied transformation that can be optimized for higher efficiency and purity. Research into the mechanism reveals a two-stage process that can be controlled by temperature. nih.gov

Initially, a phosphorylation reaction occurs at temperatures below 25 °C in the presence of a suitable base, such as triethylamine (B128534) (Et₃N). nih.gov This step forms various phosphorylated intermediates. Maintaining basic conditions throughout the addition of POCl₃ is crucial to suppress the formation of pseudodimers, which can arise from the reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule. nih.gov

The second stage involves heating the mixture to between 70 °C and 90 °C. nih.gov This thermal step facilitates the clean conversion of the phosphorylated intermediates into the final chloroquinazoline product. nih.gov The product formation arises specifically from the reaction of O-phosphorylated intermediates with chloride ions. nih.gov For an efficient conversion, at least one molar equivalent of POCl₃ is required. nih.gov Using excess POCl₃ as the solvent is a common practice that can drive the reaction to completion. researchgate.net The reaction workup typically involves carefully quenching the excess POCl₃ with ice water and neutralizing the acidic solution before extracting the product.

Optimized Chlorination Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Phosphorus oxychloride (POCl₃) | Effective chlorinating agent for quinazolinones. nih.gov |

| Base | Triethylamine (Et₃N) or N,N-Dimethylaniline | Suppresses side reactions by ensuring basicity during phosphorylation. nih.govresearchgate.net |

| Temperature | Step 1: < 25 °CStep 2: 70-90 °C | Separates phosphorylation and chlorination stages for cleaner reaction. nih.gov |

| Solvent | Neat POCl₃ or inert solvent (e.g., THF, MeCN) | Neat conditions drive the reaction; solvents allow for better temperature control. researchgate.net |

| Workup | Quenching with ice water, neutralization (e.g., NaHCO₃) | Safely decomposes excess reagent and facilitates product isolation. researchgate.net |

Synthesis of Analogs and Isomers

The synthetic strategies for producing analogs and isomers of this compound, such as the 4-chloro, 7-bromo, and 2,4-dichloro derivatives, are well-documented and rely on similar principles of quinazolinone formation followed by chlorination.

Synthesis of 6-Bromo-4-chloroquinazoline (B1286153)

The synthesis of 6-bromo-4-chloroquinazoline is typically achieved through the chlorination of 6-bromoquinazolin-4(3H)-one.

In a representative procedure, 6-bromoquinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) in the presence of triethylamine. mdpi.com The mixture is refluxed for approximately 5 hours. After cooling, the reaction is quenched with ice-cold water, and the product is extracted. This method has been reported to yield 6-bromo-4-chloroquinazoline as a white solid with a yield of 85%. mdpi.com The precursor, 6-bromoquinazolin-4(3H)-one, can be prepared by reacting 5-bromoanthranilic acid with formamide in acetic acid. rroij.com

Synthesis of 6-Bromo-4-chloroquinazoline:

| Precursor | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-Bromoquinazolin-4(3H)-one | POCl₃, Triethylamine | Reflux, 5 h | 85% | mdpi.com |

Synthesis of 7-Bromo-2-chloroquinazoline

The synthesis of 7-bromo-2-chloroquinazoline is accomplished via the chlorination of 7-bromoquinazolin-2-ol.

A patent describes a procedure where a suspension of 7-bromoquinazolin-2-ol in phosphorus oxychloride is heated to 110 °C for one hour. researchgate.net After the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is triturated with ice water to precipitate the product. This process affords 7-bromo-2-chloroquinazoline in a 65% yield. researchgate.net The necessary precursor, 7-bromoquinazoline-2,4(1H,3H)-dione, can be synthesized by heating 2-amino-4-bromobenzoic acid with urea. nih.gov

Synthesis of 7-Bromo-2-chloroquinazoline:

| Precursor | Reagents | Conditions | Yield | Reference |

|---|

Synthesis of 6-Bromo-2,4-dichloroquinazoline

6-Bromo-2,4-dichloroquinazoline is prepared by the dichlorination of 6-bromoquinazoline-2,4(1H,3H)-dione. This dione is itself synthesized from 2-amino-5-bromobenzoic acid.

Synthesis of 6-Bromo-2,4-dichloroquinazoline:

| Precursor | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-Bromoquinazoline-2,4(1H,3H)-dione | POCl₃, 2,6-Lutidine | Reflux, overnight | 41% | rtu.lv |

Advanced Reactivity and Derivatization of 6 Bromo 2 Chloroquinazoline

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to halogenated quinazoline (B50416) derivatives. nih.gov The relative reactivity of the C-X bonds in di- or polyhalogenated quinazolines is a key factor in determining the outcome of these reactions. While the general reactivity trend for aryl halides in palladium-catalyzed couplings is C-I > C-Br > C-Cl, the electronic environment of the quinazoline ring can significantly influence this order. researchgate.net For instance, the C-Cl bond at the C-4 position is often highly activated due to the α-nitrogen effect, making it more reactive than a C-Br bond at other positions. nih.govrroij.com In 6-bromo-2,4-dichloroquinazoline (B10380), theoretical calculations have shown that the C-4 chloro position is preferentially activated over the C-6 bromo position. nih.govresearchgate.net

Palladium catalysts, in either the Pd(0) or Pd(II) oxidation state, are central to many named cross-coupling reactions that facilitate the derivatization of the 6-bromo-2-chloroquinazoline core. nih.govwikipedia.org These reactions provide access to a wide range of substituted quinazolines, which are scaffolds for biologically active molecules. chim.it

The Sonogashira reaction, a coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for introducing alkynyl moieties onto heterocyclic systems. nih.gov Research on the closely related substrate, 6-bromo-2,4-dichloroquinazoline, reveals significant selectivity. In Sonogashira couplings with terminal alkynes, substitution occurs exclusively at the more reactive C-4 chloro position, leaving the C-6 bromo and C-2 chloro groups intact. mdpi.com

A specific example is the selective mono-alkynylation of 6-bromo-2,4-dichloroquinazoline with tert-butyl acetylene (B1199291). mdpi.com This reaction highlights the heightened reactivity of the C-4 position over the C-6 bromo position under standard Sonogashira conditions.

Table 1: Sonogashira Cross-Coupling of 6-Bromo-2,4-dichloroquinazoline

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Product | Yield | Ref. |

| 6-Bromo-2,4-dichloroquinazoline | tert-Butyl acetylene | PdCl₂(PPh₃)₂-CuI | Triethylamine (B128534) | THF | Room Temp. | 6-Bromo-4-(tert-butylethynyl)-2-chloroquinazoline | 67% | mdpi.com |

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a versatile method for forming C-C bonds. mdpi.com While direct studies on this compound are not extensively detailed in the cited literature, research on analogous compounds provides strong evidence for its reactivity. For instance, Suzuki-Miyaura reactions on 6-bromo-2-iodoquinazoline (B1339527) have been shown to proceed at the C-6 position. chim.it Similarly, 6-bromoquinazolin-4(3H)-one derivatives undergo successful Suzuki coupling at the C-6 position. nih.govmdpi.com In one study, the Suzuki-Miyaura cross-coupling of 6-bromo-2-chloroquinazolinone with various boronic acids resulted in the substitution of both the bromine and chlorine atoms, yielding diaryl derivatives. researchgate.net This suggests that under appropriate conditions, both halogenated positions on the this compound core can be functionalized.

The Stille reaction involves the coupling of an organostannane with an organic halide, catalyzed by palladium. researchgate.net This reaction has been successfully applied to quinazoline systems. A key study on the reactivity of 6-bromo-2,4-dichloroquinazoline using trimethylalane as the coupling partner in a modified Stille reaction provided crucial insights. nih.govmdpi.comresearchgate.net The reaction yielded a mixture of products, with substitution occurring at both the C-4 and C-6 positions. nih.govmdpi.com This demonstrates that while the C-4 chloro position is more reactive, the C-6 bromo position is also susceptible to palladium-catalyzed cross-coupling under these conditions. nih.govmdpi.comresearchgate.net

Table 2: Stille-Type Cross-Coupling of 6-Bromo-2,4-dichloroquinazoline

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product (C-6 substitution) | Yield | Ref. |

| 6-Bromo-2,4-dichloroquinazoline | Trimethylalane | Pd(PPh₃)₄ | THF | Reflux | 6-Methyl-2,4-dichloroquinazoline | 16% | nih.govmdpi.com |

The Kumada coupling utilizes a Grignard reagent to form a carbon-carbon bond with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.org It stands as one of the first reported catalytic cross-coupling methods. wikipedia.org The high reactivity of Grignard reagents, however, can limit the functional group tolerance of the reaction. wikipedia.org While specific examples of Kumada coupling on this compound are not detailed in the provided search results, the reaction has been applied to other chloroquinazolines. For example, 4-chloro-2-phenylquinazoline (B1330423) has been shown to react with phenylmagnesium chloride to yield 2,4-diphenylquinazoline. researchgate.net This suggests the potential for applying Kumada coupling methodologies to functionalize the C-2 chloro position of the this compound scaffold, although the reactivity of the C-6 bromo position under these conditions would require specific investigation.

The Heck reaction is a palladium-catalyzed method for coupling aryl or vinyl halides with alkenes. organic-chemistry.org It is a powerful tool for constructing alkenyl-substituted heterocycles. nih.gov While direct examples involving this compound were not found in the search results, the reaction is well-documented for other halogenated quinazolines. For instance, 6-iodoquinazoline (B1454157) derivatives readily undergo Heck coupling with various alkenes to afford the corresponding 6-alkenylated products. nih.govmdpi.com Given that the carbon-bromine bond is also a competent partner in Heck reactions, it is highly probable that the C-6 position of this compound could be functionalized using this method to introduce various alkenyl substituents. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which pairs organozinc reagents with organic halides in the presence of a nickel or palladium catalyst, is a powerful tool for forming carbon-carbon bonds. researchgate.netwikipedia.org This reaction is noted for its high functional group tolerance and typically proceeds at or slightly above room temperature. researchgate.netnih.gov While its application to quinazoline derivatives is less common than other cross-coupling methods, it has been effectively used for the synthesis of carbo-substituted quinazolines. nih.govmdpi.com For instance, the Negishi coupling of 2-chloro-6,7-dimethoxyquinazolines with methylzinc chloride, catalyzed by tetrakis(triphenylphosphine)palladium(0), has been successfully demonstrated. nih.gov

Buchwald-Hartwig Cross-Coupling for Carbon-Heteroatom Bond Formation

The Buchwald-Hartwig amination provides a valuable method for the formation of carbon-heteroatom bonds, and it has been applied to halogenated quinazolines to synthesize amino-substituted derivatives. researchgate.netmdpi.com This palladium-catalyzed reaction serves as a significant alternative to traditional nucleophilic aromatic substitution (SNAr) for the formation of C-N bonds, particularly with less nucleophilic amines. chim.it For example, it has been used in the synthesis of 6-aminoquinazolin-4(3H)-ones from their 6-bromo precursors. researchgate.netmdpi.com

Site Selectivity in Cross-Coupling Reactions

The presence of multiple halogen substituents on the quinazoline ring, as in 6-bromo-2,4-dichloroquinazoline, introduces the challenge and opportunity of site-selective functionalization. The outcome of cross-coupling reactions is dictated by a combination of factors including the inherent reactivity of the carbon-halogen bonds, the electronic influence of the nitrogen atoms in the pyrimidine (B1678525) ring, and the nature of the substituents.

In transition metal-mediated cross-coupling reactions of aryl halides, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. researchgate.netnih.gov This trend would suggest that the C(6)-Br bond in a bromo-chloro-substituted quinazoline would be more reactive than the C-Cl bonds. However, in the context of the quinazoline scaffold, this is often not the case. researchgate.netnih.gov

For 6-bromo-2,4-dichloroquinazoline, the C(4)-Cl bond is found to be more reactive in metal-catalyzed cross-couplings than the weaker C(6)-Br bond. researchgate.netnih.gov The C(6)-Br bond, in turn, is more reactive than the C(2)-Cl bond. nih.gov This enhanced reactivity of the C(4)-Cl bond has been observed in various cross-coupling reactions, including Sonogashira and Stille couplings. nih.govmdpi.com For example, a modified Stille coupling of 6-bromo-2,4-dichloroquinazoline with trimethylalane resulted in a mixture of the C-4 substituted product (47% yield) and the C-6 coupled product (16% yield), highlighting the preferential reactivity at the C-4 position. mdpi.com Similarly, selective mono-alkynylation of 6-bromo-2,4-dichloroquinazoline with tert-butyl acetylene occurs exclusively at the C-4 position. researchgate.netmdpi.com

Theoretical calculations support these experimental findings. While the bond dissociation energy of the C(4)-Cl bond (84.8 kcal/mol) in 6-bromo-2,4-dichloroquinazoline is higher than that of the C(6)-Br bond (83 kcal/mol), the activation of the C-4 position by other factors overcomes this difference. researchgate.netnih.govmdpi.com

Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Position | Bond | General Reactivity Trend | Observed Reactivity in Quinazolines | Supporting Reactions |

|---|---|---|---|---|

| C-4 | C-Cl | Less reactive | Most reactive nih.govresearchgate.netnih.gov | Sonogashira, Stille nih.govmdpi.com |

| C-6 | C-Br | More reactive | Intermediate reactivity nih.gov | Stille mdpi.com |

| C-2 | C-Cl | Less reactive | Least reactive nih.gov | General observation mdpi.com |

The heightened reactivity of the C-4 position in quinazolines is largely attributed to the α-nitrogen effect. researchgate.netnih.govmdpi.com The nitrogen atom at the N-3 position activates the adjacent C-4 position, making it more electrophilic and susceptible to attack. nih.govrroij.comresearchgate.net This effect is a key factor in overriding the expected C-Br versus C-Cl reactivity. nih.govmdpi.com Further activation at the C-4 position is proposed to occur through the coordination of the palladium(0) catalyst with the lone pair of electrons on the N-3 nitrogen during the oxidative addition step of the cross-coupling mechanism. nih.govmdpi.comnih.gov This interaction facilitates the cleavage of the C(4)-Cl bond.

The electronic properties of substituents on the quinazoline ring can influence the reactivity of the halogenated positions. Electron-withdrawing groups can enhance the electrophilicity of the ring system, potentially affecting the rates of both cross-coupling and nucleophilic substitution reactions. For instance, in the amination of 4-chloroquinazolines, the presence of electron-withdrawing groups on an incoming aniline (B41778) nucleophile can drastically affect reactivity, sometimes requiring longer reaction times or failing to produce a product. beilstein-journals.org Conversely, electron-donating groups, such as a methoxy (B1213986) group, can stabilize intermediates in palladium-catalyzed reactions. The presence of a strong electron-withdrawing group like a nitro group has been shown to retard certain reactions. chim.it

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halo-quinazolines. The electron-deficient nature of the quinazoline ring, particularly at the C-2 and C-4 positions, facilitates the displacement of halide leaving groups by various nucleophiles. smolecule.com The C-4 position is especially activated towards nucleophilic attack due to the adjacent nitrogen atom. researchgate.netsmolecule.com

This methodology is commonly used to introduce amines, alkoxides, and other nucleophiles. For example, 4-chloroquinazolines readily react with primary and secondary amines to yield 4-aminoquinazolines. beilstein-journals.org The reaction of 6-bromo-4-chloroquinazoline (B1286153) with sodium methoxide (B1231860) results in the substitution of the 4-chloro group to form 6-bromo-4-methoxyquinazoline. This reaction is facilitated by the electron-withdrawing nature of the bromine atom at the 6-position, which helps to stabilize the intermediate Meisenheimer complex.

Microwave-assisted SNAr reactions have been developed to improve efficiency and allow for the use of less nucleophilic amines, sometimes with the aid of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chim.it

Amination Reactions

The chlorine atom at the C-2 position of the quinazoline ring is activated towards nucleophilic substitution, facilitating amination reactions. This reactivity is a cornerstone for the synthesis of various biologically active 2-aminoquinazoline (B112073) derivatives. The reaction typically involves treating the this compound with a primary or secondary amine. While the specific reactivity of this compound is a direct extension, extensive research on the analogous 4-chloroquinazolines illustrates the general principles of this transformation. For instance, the amination of 6-bromo-4-chloroquinazolines with various halogenated anilines proceeds efficiently in a tetrahydrofuran-isopropanol (THF-iPrOH) mixture using an acid catalyst to yield 4-anilino-6-bromoquinazolines. mdpi.com A highly efficient method for the N-arylation of 4-chloro-2-phenylquinazolines has been developed using a combination of trichloroacetonitrile (B146778) and triphenylphosphine. nih.gov

The synthesis of 2,4-diamino-quinazolines can be achieved from intermediates like 7-bromo-2-chloro-5-fluoroquinazoline, which is synthesized from 4-bromo-2,6-difluorobenzaldehyde (B1272164) and urea (B33335), followed by treatment with phosphorus oxychloride (POCl3). scielo.brscielo.br These intermediates are then further functionalized to produce bioactive compounds. scielo.brscielo.br The general utility of using 2-aminobenzonitriles as starting materials for cyclization reactions is also a well-established route to producing bioactive 4-aminoquinazolines. scielo.brscielo.br

| Amine Nucleophile | Reagents/Conditions | Product | Yield | Reference |

| 2-Fluoroaniline | Conc. HCl, THF/i-PrOH, reflux, 5h | 6-Bromo-N-(2-fluorophenyl)quinazolin-4-amine | - | mdpi.com |

| 3-Chloroaniline | Cl3CCN/PPh3 | 6-Bromo-N-(3-chlorophenyl)-2-phenylquinazolin-4-amine | 96% | nih.gov |

| 4-Fluoroaniline | Cl3CCN/PPh3 | 6-Bromo-N-(4-fluorophenyl)-2-phenylquinazolin-4-amine | 92% | nih.gov |

| 4-Methoxyaniline | Cl3CCN/PPh3 | 6-Bromo-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | 95% | nih.gov |

Data derived from reactions on the analogous 6-bromo-4-chloroquinazoline isomer.

Reactions with Thiol-containing Nucleophiles

The C-2 chloro group can be readily displaced by sulfur nucleophiles to form 2-thioether or 2-thiol derivatives of 6-bromoquinazoline (B49647). A common method involves reacting the chloroquinazoline with a thiol in the presence of a base, or with a pre-formed thiolate salt. For example, the synthesis of 6-bromo-4-alkylthioquinazoline derivatives has been reported, demonstrating the viability of this reaction on the quinazoline core. nih.gov

A key intermediate, quinazoline-4-thiol, can be prepared via a nucleophilic substitution reaction between a 4-chloroquinazoline (B184009) and thiourea, followed by hydrolysis. nih.gov This key intermediate can then be used in subsequent etherification reactions to produce a variety of 4-thioquinazoline derivatives. nih.gov The synthesis of 6-substituted quinazoline-2-thiols has been achieved through a strategy involving the functionalization of aniline followed by the construction of the heterocyclic ring. researchgate.net

| Thiol Nucleophile | Reagents/Conditions | Product | Reference |

| Thiourea | 1. EtOH, reflux; 2. KOH, then HOAc | 6-Bromoquinazoline-2-thiol | nih.govresearchgate.net |

| Various Thiols | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, EtOH) | 6-Bromo-2-(alkyl/arylthio)quinazoline | researchgate.net |

Reactions with Other Nucleophiles

Beyond nitrogen and sulfur nucleophiles, this compound can react with a range of other nucleophilic species, often facilitated by transition-metal catalysts. These reactions are crucial for creating carbon-carbon bonds and introducing diverse functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions, are particularly effective. Research on 6-bromo-2,4-dichloroquinazoline has shown that selective reactions can be achieved. Due to the α-nitrogen effect, the C-4 position is generally more reactive towards nucleophilic substitution and cross-coupling than the C-2 position. nih.govmdpi.com For instance, selective mono-alkynylation of 6-bromo-2,4-dichloroquinazoline with tert-butyl acetylene occurs at the C-4 position in the presence of a PdCl₂(PPh₃)₂-CuI catalyst. nih.govmdpi.com This highlights the possibility of sequential, site-selective functionalization.

A modification of the Stille cross-coupling using 6-bromo-2,4-dichloroquinazoline and trimethylalane in the presence of a palladium catalyst yielded a mixture of the C-4 methylated product and the C-6 methylated product, demonstrating that substitution can occur at both the chloro- and bromo-substituted positions under certain conditions. mdpi.com

| Nucleophile/Coupling Partner | Reagents/Conditions | Product Type | Reference |

| Trimethylalane | Pd(PPh₃)₄ | C-4 and C-6 Methylation | mdpi.com |

| tert-Butyl acetylene | PdCl₂(PPh₃)₂, CuI, NEt₃, THF, r.t. | C-4 Alkynylation | nih.govmdpi.com |

| Heteroarylstannanes | Pd(PPh₃)₄, DMF, 70 °C | C-4 Heteroarylation* | mdpi.com |

Data derived from reactions on the 6-bromo-2,4-dichloroquinazoline isomer, illustrating the reactivity of the chloro-substituted position.

Directed Lithiation and Electrophilic Substitution

Directed lithiation, also known as directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. cardiff.ac.ukharvard.edu The strategy relies on a directing metalation group (DMG), which contains a heteroatom that coordinates to an organolithium base (like n-butyllithium or lithium diisopropylamide, LDA), directing deprotonation to an adjacent ortho position. cardiff.ac.uk The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. This method provides access to substituted quinazoline derivatives that may be difficult to prepare otherwise. cardiff.ac.uk

Regioselective ortho-Lithiation Strategies

For the quinazoline ring system, various substituents can act as DMGs, including chloro, methoxy, and sulfinyl groups. cardiff.ac.uk The high reactivity of diazines like quinazoline towards nucleophiles can make lithiation challenging, but the use of less nucleophilic bases such as LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to successful deprotonation. cardiff.ac.uk

In the case of this compound, the chloro group can potentially direct lithiation to the C-5 position. However, a competing and often faster reaction is halogen-lithium exchange, particularly with the bromine atom at C-6, which is more susceptible to this exchange than chlorine. The reaction of 6-bromo-3H-quinazolin-4-one with alkyllithiums is known to undergo bromine-lithium exchange. cardiff.ac.uk Therefore, treating this compound with an alkyllithium reagent at low temperatures would likely generate a 6-lithioquinazoline intermediate. This intermediate can then react with an electrophile (E+) to yield a 6-substituted-2-chloroquinazoline.

| Lithiation Strategy | Position of Lithiation | Directing Group | Common Base | Subsequent Electrophile (E) | Product |

| Halogen-Lithium Exchange | C-6 | Bromo | n-BuLi, t-BuLi | Aldehydes, Ketones, CO₂, etc. | 6-E-2-chloroquinazoline |

| Directed ortho-Metalation | C-5 | Chloro (at C-4) | LDA, LTMP | I₂, Aldehydes, etc. | 5-E-4-chloroquinazoline* |

Information based on general principles and reactivity of related chloroquinazolines. cardiff.ac.uk

Lateral Lithiation of Alkyl-substituted Quinazolines

Lateral lithiation is a variation of directed lithiation where the deprotonation occurs on the α-carbon of an alkyl group attached to the heterocyclic ring, rather than on the ring itself. This strategy is applicable to alkyl-substituted derivatives of this compound, such as a hypothetical 2-methyl-6-bromoquinazoline derivative.

Studies on 2-alkyl-4-(methylthio)quinazolines and 2-alkyl-4-methoxyquinazolines have shown that the 2-alkyl group can be readily lithiated at the α-position using n-butyllithium at -78 °C. thieme-connect.comresearchgate.netcardiff.ac.uk The resulting lithium reagent reacts with a variety of electrophiles to give modified 2-substituted quinazolines in excellent yields. thieme-connect.comcardiff.ac.uk Similarly, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated, on the nitrogen and the 2-methyl group, with n-butyllithium. acs.org This dianion reacts with electrophiles to provide the corresponding 2-substituted derivatives. acs.org

| Substrate | Base | Electrophile | Product | Yield | Reference |

| 2-Methyl-4-(methylthio)quinazoline | n-BuLi | Benzaldehyde | 2-(2-Hydroxy-2-phenylethyl)-4-(methylthio)quinazoline | 96% | thieme-connect.comcardiff.ac.uk |

| 2-Methyl-4-(methylthio)quinazoline | n-BuLi | Cyclohexanone | 2-(1-Hydroxycyclohexylmethyl)-4-(methylthio)quinazoline | 98% | thieme-connect.comcardiff.ac.uk |

| 2-Methyl-4-methoxyquinazoline | n-BuLi | Iodomethane | 2-Ethyl-4-methoxyquinazoline | 98% | thieme-connect.comcardiff.ac.uk |

| 3-Amino-2-methyl-4(3H)-quinazolinone | n-BuLi | Benzophenone | 3-Amino-2-(2-hydroxy-2,2-diphenylethyl)-4(3H)-quinazolinone | 97% | acs.org |

Data derived from related alkyl-substituted quinazolines, illustrating the principle of lateral lithiation.

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Chloroquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms within the quinazoline (B50416) scaffold.

In the ¹H NMR spectra of 6-bromo-2-chloroquinazoline derivatives, the protons on the quinazoline core exhibit characteristic chemical shifts and coupling patterns. For instance, in 6-bromo-2,4-dichloroquinazoline (B10380), the aromatic protons appear as distinct signals in the downfield region. The proton at position 5 (H-5) typically resonates as a doublet due to coupling with H-7, appearing at approximately δ 8.45 ppm (J = 2.3 Hz). mdpi.comsemanticscholar.org The proton at H-7 shows a doublet of doublets around δ 8.08 ppm (J = 9.0, 2.2 Hz), and the H-8 proton appears as a doublet at δ 7.91 ppm (J = 8.9 Hz). mdpi.comsemanticscholar.org

For derivatives like 6-bromo-4-chloro-2-phenylquinazoline, the introduction of a phenyl group at the 2-position introduces additional signals. The quinazoline protons are observed at δ 8.39 ppm (d, J = 1.9 Hz, H-5), δ 7.98 ppm (dd, J = 8.9, 2.0 Hz, H-7), and δ 7.94 ppm (d, J = 8.9 Hz, H-8). beilstein-journals.org The phenyl protons typically appear as a multiplet in the range of δ 7.52-8.57 ppm. beilstein-journals.org Further substitution, as seen in 4-anilino-6-bromoquinazoline derivatives, adds more complexity to the spectrum, with a characteristic NH signal appearing far downfield, typically between δ 9.89 and 10.10 ppm. mdpi.com

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

|---|---|---|

| 6-Bromo-2,4-dichloroquinazoline | DMSO-d₆ | 8.45 (d, 1H, J = 2.3 Hz), 8.08 (dd, 1H, J = 2.2 Hz, J = 9.0 Hz), 7.91 (d, 1H, J = 8.9 Hz) mdpi.comsemanticscholar.org |

| 6-Bromo-4-chloro-2-phenylquinazoline | CDCl₃ | 8.57-8.55 (m, 2H), 8.39 (d, J = 1.9 Hz, 1H), 7.98 (dd, J = 8.9, 2.0 Hz, 1H), 7.94 (d, J = 8.9 Hz, 1H), 7.53-7.52 (m, 3H) beilstein-journals.org |

| (E)-6-Bromo-4-chloro-2-styrylquinazoline | DMSO-d₆ | 8.35 (d, 1H, J = 2.4 Hz, H-5), 8.13 (d, 1H, Jtrans = 16.0 Hz, Ha), 7.98 (dd, 1H, J = 2.4, 8.7 Hz, H-7), 7.85 (d, 1H, J = 8.7 Hz, H-8), 7.65 (d, 2H, J = 8.7 Hz), 7.36–7.44 (m, 3H), 7.27 (d, 1H, Jtrans = 16.0 Hz, Hb) nih.gov |

| 6-Bromo-N-(2,4-difluorophenyl)quinazolin-4-amine | DMSO-d₆ | 9.89 (s, 1H, NH), 8.73 (d, 1H, J = 2.0 Hz), 8.48 (s, 1H), 7.97 (dd, 1H, J = 2.0, 9.0 Hz), 7.72 (d, 1H, J = 8.5 Hz), 7.53 (t, 1H, J = 9.0 Hz), 7.36 (td, 1H, J = 2.5, 9.0 Hz), 7.14 (td, 1H, J = 2.0, 9.0 Hz) mdpi.com |

The ¹³C NMR spectrum provides valuable information on the carbon framework of these molecules. In 6-bromo-4-chloro-2-phenylquinazoline, the carbon atoms of the quinazoline ring show distinct resonances: δ 161.4 (C-2), 160.6 (C-4), 150.8 (C-8a), 138.5 (C-7), 136.5 (C-5), 130.8 (C-4a), 128.2 (C-8), and 122.1 (C-6). beilstein-journals.org The phenyl group carbons resonate at δ 131.6, 128.9, and 128.9. beilstein-journals.org

For styryl derivatives, such as (E)-6-bromo-4-chloro-2-styrylquinazoline, the carbon signals are observed at δ 161.0, 153.0, 147.1, 140.4, 138.0, 135.1, 130.7, 129.6, 129.0, 128.6, 128.3, 122.9, 120.2, and 119.3. nih.gov In anilino-substituted derivatives, the chemical shifts are influenced by the nature of the substituent on the aniline (B41778) ring. mdpi.com For example, in 6-bromo-N-(2,4-difluorophenyl)quinazolin-4-amine, the carbon atoms attached to fluorine exhibit characteristic splitting patterns. mdpi.com

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) |

|---|---|---|

| 6-Bromo-4-chloro-2-phenylquinazoline | CDCl₃ | 161.4, 160.6, 150.8, 138.5, 136.5, 131.6, 130.8, 128.9 (2C), 128.9 (2C), 128.2, 123.6, 122.1 beilstein-journals.org |

| (E)-6-Bromo-4-chloro-2-styrylquinazoline | DMSO-d₆ | 161.0, 153.0, 147.1, 140.4, 138.0, 135.1, 130.7, 129.6, 129.0, 128.6, 128.3, 122.9, 120.2, 119.3 nih.gov |

| 6-Bromo-2-(4-chlorophenyl)-N-(4-bromophenyl)quinazolin-4-amine | DMSO-d₆ | 158.9, 157.4, 149.7, 138.8, 137.1, 136.8, 135.8, 131.8, 130.7, 130.1, 129.0, 125.9, 124.5, 119.1, 116.1, 115.7 mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound derivatives. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. For 6-bromo-2,4-dichloroquinazoline, the Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) shows molecular ion peaks [M+H]⁺ at m/z 277, 279, and 281, corresponding to the different combinations of the ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes. mdpi.comsemanticscholar.org

Similarly, 6-bromo-2-chloro-4-phenylquinazoline (B1271014) exhibits [M+H]⁺ peaks at m/z 339, 341, and 343. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. For example, the HRMS (ES) for (E)-6-bromo-4-chloro-2-styrylquinazoline gave a found value for MH⁺ of 344.9785, which is in close agreement with the calculated value of 344.9794 for the formula C₁₆H₁₁N₂³⁵Cl⁷⁹Br⁺. nih.gov

Table 3: Selected Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | m/z (Isotopic Pattern) [Ion] |

|---|---|---|

| 6-Bromo-2,4-dichloroquinazoline | ESI | 277, 279, 281 [M+H]⁺ mdpi.comsemanticscholar.org |

| 6-Bromo-2-chloro-4-phenylquinazoline | ESI | 339, 341, 343 [M+H]⁺ mdpi.com |

| 6-Bromo-2-(4-chlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine | ES | 428 [M+H]⁺ mdpi.com |

| (E)-6-Bromo-4-chloro-2-styrylquinazoline | ES (HRMS) | Found: 344.9785, Calculated: 344.9794 [MH]⁺ nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound derivatives, characteristic absorption bands confirm the presence of the quinazoline core and its substituents. For example, (E)-6-bromo-4-chloro-2-styrylquinazoline shows absorption bands (νmax) at 1557 cm⁻¹ (C=N stretching), 972 cm⁻¹ (trans C-H bend of the styryl group), and 539 cm⁻¹ (C-Br stretching). nih.gov

When the chloro group at C-4 is replaced by an anilino group, a new band appears in the region of 3239–3456 cm⁻¹, corresponding to the N-H stretching vibration. mdpi.com For instance, 6-bromo-2-(4-chlorophenyl)-N-(4-bromophenyl)quinazolin-4-amine displays a characteristic N-H stretch at 3434 cm⁻¹ and other bands for the aromatic system at 1596, 1564, and 1554 cm⁻¹. mdpi.com The IR spectrum of 6-bromoquinazolin-4(3H)-one shows a strong carbonyl (C=O) absorption at 1688 cm⁻¹ and an N-H stretch at 3445 cm⁻¹. mdpi.com

Table 4: Selected IR Spectroscopy Data for this compound Derivatives

| Compound | νmax (cm⁻¹) | Assignment |

|---|---|---|

| (E)-6-Bromo-4-chloro-2-styrylquinazoline | 3934, 1557, 972, 839, 752, 682, 539 | Aromatic C-H, C=N, trans C-H bend, C-Cl, C-Br nih.gov |

| 6-Bromo-2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinazolin-4-amine | 3431, 1556, 1522, 1416, 1398, 827 | N-H, C=N, Aromatic C=C, C-F mdpi.com |

| 6-Bromoquinazolin-4(3H)-one | 3445, 2809, 1688, 1603, 1462, 824, 622, 563 | N-H, C-H, C=O, Aromatic C=C, C-Br mdpi.com |

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure for the parent this compound is not widely reported, structures of its complex derivatives have been elucidated.

For example, the crystal structure of 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline, a derivative synthesized from a related 4-chloroquinazoline (B184009) precursor, was determined. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group C2/c with specific cell parameters (a = 28.116(4) Å, b = 7.2267(9) Å, c = 20.975(3) Å, β = 116.727(4)°). researchgate.netresearchgate.net Such studies confirm the planar nature of the quinazoline core and reveal the spatial orientation of the various substituents. The crystal packing in these derivatives is often stabilized by intermolecular interactions such as C–H⋯F, C–H⋯Cl, C–H⋯π, and π⋯π stacking. researchgate.netresearchgate.net The structure of 5-(alkyl/arylthio)tetrazolo[1,5-a]quinazolines, derived from a 2-chloroquinazoline, was also confirmed by X-ray crystallography. researchgate.net These crystallographic studies are vital for understanding structure-activity relationships in medicinal chemistry.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Bromo-2,4-dichloroquinazoline |

| 6-Bromo-4-chloro-2-phenylquinazoline |

| 4-Anilino-6-bromoquinazoline |

| (E)-6-Bromo-4-chloro-2-styrylquinazoline |

| 6-Bromo-N-(2,4-difluorophenyl)quinazolin-4-amine |

| 6-Bromo-2-(4-chlorophenyl)-N-(4-bromophenyl)quinazolin-4-amine |

| 6-Bromo-2-(4-chlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine |

| 6-Bromoquinazolin-4(3H)-one |

| 6-(3-Chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can determine energies, molecular geometries, and various spectroscopic properties. For 6-bromo-2-chloroquinazoline, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. In this compound, the two key bonds of interest are the C2-Cl and C6-Br bonds. Generally, C-Cl bonds are stronger and have higher BDEs than C-Br bonds due to the higher electronegativity and smaller size of chlorine compared to bromine.

However, the chemical environment of the quinazoline (B50416) ring significantly influences these bonds. Theoretical studies on the reactivity of similar dihalogenated heteroaromatic compounds in Suzuki-Miyaura coupling reactions indicate that the intrinsic electrophilicity of the ring positions can be a dominant factor. For quinazolines, the C2 position is known to be highly electron-deficient, making the C2-Cl bond particularly susceptible to oxidative addition by a palladium catalyst. This high electrophilicity can lead to the preferential cleavage of the C2-Cl bond over the C6-Br bond, even though the C-Br bond is inherently weaker. A full DFT calculation would be required to quantify the precise BDE values for this compound and confirm the energetic balance between intrinsic bond strength and positional electronic effects.

Time-Dependent DFT (TD-DFT) is the primary method for calculating the electronic absorption spectra (UV-Vis) of molecules. These calculations predict the wavelengths at which a molecule absorbs light, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. A TD-DFT analysis of this compound would reveal its expected absorption maxima (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). Such data is crucial for understanding the photophysical properties of the molecule, though specific experimental or calculated spectral data for this compound are not widely reported.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, a molecular orbital analysis would likely show the HOMO distributed over the bicyclic aromatic system, while the LUMO would be concentrated around the electron-deficient pyrimidine (B1678525) ring, particularly the C2 and C4 positions. The precise energy values and distribution, which require specific DFT calculations, would provide significant insight into its reactivity with nucleophiles and electrophiles.

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would be expected to show a significant region of positive potential (blue) around the C2 position due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom. Negative potential (red) would likely be localized around the nitrogen atoms themselves, reflecting their lone pairs of electrons. This visualization helps to explain the molecule's reactivity patterns, particularly its function as an electrophile in substitution reactions at the C2 position.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their binding mechanisms.

While this compound itself is generally considered a synthetic intermediate rather than a final bioactive agent, its derivatives are frequently investigated as inhibitors of various protein kinases. Docking studies on these derivatives show that the quinazoline scaffold serves as a core structure that fits into the ATP-binding pocket of kinases. In these studies, the substituents at the C2 and C6 positions are critical for forming specific interactions (like hydrogen bonds or hydrophobic interactions) with amino acid residues in the receptor. Although no specific docking studies have been published for this compound as a primary ligand, its molecular structure serves as the foundational framework upon which these more complex, biologically active molecules are designed.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. By solving Newton's equations of motion for a set of atoms and molecules, MD simulations can model the conformational changes, stability, and interaction dynamics of a ligand within a protein's binding site.

For derivatives of this compound, MD simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. These simulations can reveal how the ligand and protein adjust their conformations to achieve an optimal fit and can calculate the binding free energy, offering a more accurate prediction of binding affinity. Such simulations confirm the stability of key hydrogen bonds and other interactions over time, validating the docking results. As with molecular docking, MD simulations are typically performed on the final, biologically active derivatives rather than on the this compound intermediate itself.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational studies have been instrumental in elucidating the structure-activity relationships (SAR) of derivatives based on the 6-bromoquinazoline (B49647) scaffold. These investigations, employing techniques such as molecular docking, molecular dynamics (MD) simulations, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, have provided valuable insights into the structural requirements for biological activity, particularly in the context of anticancer research.

Molecular docking studies have been frequently utilized to explore the binding modes of 6-bromoquinazoline derivatives with their biological targets, most notably the epidermal growth factor receptor (EGFR). nih.govnih.gov These studies help in understanding the key interactions between the ligand and the receptor's active site, thereby guiding the design of more potent inhibitors.

For instance, in a study of 6-bromoquinazoline derivatives designed as cytotoxic agents, molecular docking and MD simulations were performed to assess their binding affinity for EGFR. nih.govnih.gov The computational results for specific derivatives provided insights into their interaction with key residues within the EGFR binding site. nih.gov

A series of novel 6-bromoquinazoline derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 and SW480 cancer cell lines. nih.gov Computational analyses, including molecular docking and Density Functional Theory (DFT) calculations, were conducted to rationalize the observed biological activities and to study the reactivity of the compounds. nih.gov The study highlighted a particular derivative, compound 5b, which exhibited potent activity, and docking studies were used to investigate its binding mode with EGFR. nih.gov

Further computational efforts have focused on developing 3D-QSAR models to predict the inhibitory potential of quinazoline derivatives. frontiersin.orgrsc.org These models provide a quantitative correlation between the three-dimensional properties of the molecules and their biological activities. The contour maps generated from these models are particularly useful as they indicate regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. frontiersin.org

The following tables summarize key findings from computational SAR studies on derivatives that incorporate the 6-bromoquinazoline structural motif.

| Compound | Binding Energy (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|

| Compound 8a | -6.7 | Hydrogen bonds and other key interactions with active site residues. | nih.gov |

| Compound 8c | -5.3 | Hydrogen bonds and other key interactions with active site residues. | nih.gov |

| Compound | Substitution Pattern | IC50 (µM) against MCF-7 | IC50 (µM) against SW480 | Reference |

|---|---|---|---|---|

| Compound 5b | Fluoro substitution at the meta position of a phenyl moiety | 0.53 | 1.95 | nih.gov |

| Compound 8a | Aliphatic linker at the SH group | 15.85 ± 3.32 | 17.85 ± 0.92 | nih.govnih.gov |

These computational SAR studies collectively demonstrate the importance of the 6-bromoquinazoline core in designing biologically active molecules. The insights gained from these theoretical models are crucial for the rational design and optimization of new derivatives with improved potency and selectivity.

Applications in Medicinal Chemistry Focus on Derivatives

Anticancer Agents and EGFR/HER2 Inhibition

The quinazoline (B50416) core is a well-established pharmacophore in the design of anticancer drugs, particularly those targeting protein kinases. mdpi.comiajps.com Many derivatives synthesized from 6-bromo-2-chloroquinazoline have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov

Quinazoline derivatives are a prominent class of compounds known to exhibit anticancer activity by inhibiting protein tyrosine kinases. mdpi.com These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. brieflands.com Dysregulation of tyrosine kinase activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. mdpi.combrieflands.com Several successful anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, are based on the quinazoline scaffold and function as tyrosine kinase inhibitors (TKIs). nih.gov Derivatives of this compound have been specifically designed to target the ATP-binding site of tyrosine kinases like EGFR, effectively blocking the signaling pathways that drive tumor growth. myskinrecipes.comnih.gov

The anticancer potential of this compound derivatives is routinely evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays, such as the MTT method, measure the concentration of the compound required to inhibit cell growth by 50% (IC50). Research has shown that these derivatives exhibit potent activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (SW480), and lung cancer (A549). nih.govnih.govmdpi.com

For instance, a series of 6-bromoquinazoline (B49647) derivatives (5a-j) showed significant cytotoxicity, with IC50 values in the micromolar to nanomolar range. nih.gov Compound 5b , featuring a fluoro substitution at the meta position of a phenyl moiety, was particularly potent against MCF-7 and SW480 cell lines, with IC50 values of 0.53 µM and 1.95 µM, respectively. nih.gov Another study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines found that compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was highly active against the MCF-7 cell line with an IC50 of 2.49 µM. mdpi.com

Furthermore, some derivatives have shown a degree of selectivity, being more toxic to cancer cells than to normal, non-tumorigenic cell lines. nih.govresearchgate.net For example, compound 8a from a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives displayed potent activity against MCF-7 (IC50 = 15.85 µM) and SW480 (IC50 = 17.85 µM) cell lines, while showing significantly less toxicity to the normal cell line MRC-5 (IC50 = 84.20 µM). nih.govresearchgate.net This selectivity is a crucial attribute for the development of safer chemotherapeutic agents. nih.gov

Table 1: In Vitro Cytotoxicity of Selected 6-Bromoquinazoline Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. nih.govbrieflands.com Consequently, EGFR-TK has become a prime target for anticancer drug development. nih.gov Many 6-bromoquinazoline derivatives have been specifically evaluated for their ability to inhibit EGFR-TK. nih.gov

Molecular docking studies have been employed to understand how these compounds bind to the active site of EGFR. nih.govnih.gov These studies suggest that the quinazoline scaffold acts as a hinge-binder, forming critical interactions within the ATP-binding pocket of the enzyme. The substituents introduced via the this compound starting material can then form additional interactions, enhancing binding affinity and inhibitory potency. nih.gov For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were identified as potential dual EGFR-HER2 inhibitors. nih.gov The most active compound in this series demonstrated an EGFR inhibitory activity (IC50) of 46.1 nM, which is comparable to the approved drug Lapatinib. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of 6-bromoquinazoline derivatives. These studies have revealed that the nature and position of substituents on the quinazoline ring system significantly influence their biological activity. nih.govnih.gov

For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, it was found that substitution on the phenyl moiety with electron-withdrawing groups (e.g., -Cl, -Br, -F) led to higher inhibitory activity against EGFR compared to electron-donating groups (e.g., -CH3, -OCH3). nih.gov Similarly, for 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the presence of an aliphatic linker at the 2-position (compound 8a ) resulted in the most potent compound, while different substitutions on a phenyl ring at the same position affected activity. nih.gov Specifically, electron-donating groups on the phenyl ring improved antiproliferative activity compared to electron-withdrawing groups, and a para-substituted methyl group was more effective than a meta-substituted one. nih.gov These findings provide valuable insights for the rational design of new, more potent anticancer agents based on the this compound scaffold. nih.gov

Antimicrobial Agents

In addition to their anticancer properties, quinazoline derivatives have garnered attention for their broad spectrum of antimicrobial activities. mdpi.comnih.gov The emergence of multidrug-resistant pathogens has created an urgent need for novel antibacterial agents, and compounds derived from this compound represent a promising area of research. tandfonline.comrjptonline.org

Derivatives of 6-bromoquinazoline have been synthesized and evaluated for their ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govmediresonline.org For example, a study on 6,8-dibromo-4(3H)quinazolinone derivatives reported significant antibacterial activity. nih.gov Compound VIIa from this series was particularly effective, exhibiting potent activity against E. coli, S. typhimurium, and L. monocytogenes with Minimum Inhibitory Concentrations (MICs) of 1.56 µg/mL to 3.125 µg/mL. nih.gov

Another study focused on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor. mediresonline.orgmediresonline.org The synthesized compounds showed high activity against several bacteria, including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.orgmediresonline.org The results indicated that the quinazolinone derivatives had higher antibacterial activity than the standard drug Ciprofloxacin against Staphylococcus aureus. mediresonline.orgmediresonline.org The introduction of an amino group at the 3-position of the quinazoline ring was suggested to enhance the antibacterial activity. mediresonline.org

Table 2: Antibacterial Activity of Selected Bromoquinazoline Derivatives

Antifungal Activity

Derivatives of bromo-quinazoline have demonstrated notable antifungal properties against various plant and human pathogenic fungi. nih.govresearchgate.net Research has explored how substitutions on the quinazoline core influence the potency and spectrum of this activity.

One study investigated the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline against several plant pathogenic fungi. The bioassay results indicated that this compound possesses significant antifungal activity, with its efficacy measured by the half-maximal effective concentration (EC50). The mechanism of action was explored in Gibberella zeae, where treatment with the compound led to a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content, as well as chitinase (B1577495) activity. researchgate.net

In another study, a series of 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and screened for their antifungal activity against Candida albicans and Aspergillus flavus. nih.gov The minimum inhibitory concentration (MIC) was determined to quantify their efficacy. Among the synthesized compounds, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide was identified as the most potent, with very low MIC values against the tested fungal strains. nih.gov

| Compound | Fungus | Activity Measurement | Value |

|---|---|---|---|

| 6-bromo-4-ethoxyethylthio quinazoline | Plant Pathogenic Fungi | EC50 | 17.47 - 70.79 µg/mL researchgate.net |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Candida albicans | MIC | 0.78 µg/mL nih.gov |

| Aspergillus flavus | MIC | 0.097 µg/mL nih.gov |

Other Pharmacological Activities of Quinazoline Derivatives

Quinazoline derivatives are recognized for a broad spectrum of pharmacological effects beyond antifungal activity, including antiviral, anti-inflammatory, antimalarial, and antidiabetic properties. researchgate.netwisdomlib.org

Antiviral Properties

The quinazoline scaffold has been a foundation for the development of potent antiviral agents. researchgate.netnih.gov Derivatives have shown efficacy against a range of viruses, including influenza, rotavirus, and various plant viruses. mdpi.commdpi.com

Anti-influenza Activity : A series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their anti-influenza virus activity. The most active compounds, 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide and N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide , demonstrated high potency with IC50 values below 10 μM. mdpi.com

Activity against Plant Viruses : Certain quinazoline derivatives have been tested against the cucumber mosaic virus and tobacco mosaic virus. Some compounds revealed protective activities comparable to or better than commercial drugs like ningnanmyin and dufulin. mdpi.com For instance, 2-Sulfanylquinazolines containing a chalcone (B49325) fragment were found to be more active than the reference drug ribavirin (B1680618) against the tobacco mosaic virus. nih.gov

Activity against Rotavirus : An investigation into benzo[g]quinazoline (B13665071) derivatives for their effectiveness against human rotavirus Wa strains found that several compounds exhibited significant antiviral activity. Compounds 1, 3, 9, and 16 (specific structures detailed in the source) showed the greatest reduction percentages, ranging from 50% to 66%. mdpi.com

| Compound Derivative | Target Virus | Key Finding |

|---|---|---|

| 2,4-disubstituted quinazolines | Influenza Virus | IC50 < 10 μM for the most active compounds. mdpi.com |

| 2-Sulfanylquinazolines with chalcone fragment | Tobacco Mosaic Virus | EC50 of 138.1 and 156.4 µg/mL, superior to ribavirin. nih.gov |

| Benzo[g]quinazolines | Human Rotavirus Wa Strain | Activity reduction percentages ranged from 50% to 66%. mdpi.com |

| Various quinazoline analogs | Hepatitis C and Japanese Encephalitis Virus | Identified as potent antivirals. mdpi.com |

Anti-inflammatory Properties

Quinazoline derivatives have been extensively studied for their anti-inflammatory potential. mdpi.comresearchgate.net Research has shown that specific substitutions on the quinazoline ring can lead to potent anti-inflammatory agents.

For example, a study on 3-naphtalene-substituted quinazolinone derivatives found that a 6-bromo-substituted quinazolinone was the most potent among the series, showing significant inhibition of edema. mdpi.com Another study synthesized a novel class of 4-amino quinazoline derivatives, identifying N-(4-fluorophenyl)quinazolin-4-amine as a highly potent anti-inflammatory compound. mdpi.com Furthermore, a series of 16 quinazoline derivatives bearing ibuprofen (B1674241) and an amino acid were designed as dual inhibitors of EGFR-TKD and COX-2. One derivative was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov

| Compound Derivative Class | Key Finding |

|---|---|

| 3-naphtalene-substituted quinazolinone | The 6-bromo-substituted derivative was the most potent. mdpi.com |

| 4-amino quinazoline | N-(4-fluorophenyl)quinazolin-4-amine showed high anti-inflammatory activity. mdpi.com |

| Quinazoline-Ibuprofen-Amino Acid Hybrids | One derivative was 5 times more potent than ibuprofen in vivo. nih.gov |

| 2,3,6-trisubstituted quinazolinone | Derivatives with o-methoxyphenyl and p-dimethylaminophenyl substituents showed activity higher than phenylbutazone. mdpi.com |

Antimalarial Properties

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new antimalarial agents. nih.govdoi.org Quinazoline and quinazolinone derivatives have been identified as a promising class of compounds in this area. wisdomlib.orgdoi.org

A series of 2,3-substituted quinazolin-4(3H)-one derivatives were designed based on the structure of febrifugine, a natural alkaloid with known antimalarial properties. These synthetic compounds were tested in vivo against Plasmodium berghei in mice and exhibited notable antimalarial activity. nih.gov The research indicated that the 4-quinazolinone moiety is crucial for the observed biological activity. nih.gov A separate study focusing on quinazolinone-2-carboxamide derivatives led to the identification of a potent inhibitor that was 95-fold more active than the initial hit compound and showed efficacy against laboratory-resistant malaria strains. acs.org

| Compound Derivative Class | Target | Key Finding |

|---|---|---|

| 2,3-substituted quinazolin-4(3H)-ones (based on febrifugine) | Plasmodium berghei (in vivo) | Exhibited antimalarial activities at a dose of 5 mg/kg. nih.gov |

| 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) quinazolin-4-amine | Plasmodium berghei (in vivo) | Showed potent suppression rates of 90.4% (free form) and 92.1% (hydrochloride salt). researchgate.net |

| Quinazolinone-2-carboxamide derivatives | Plasmodium falciparum (in vitro) | A potent inhibitor (19f) was identified, 95-fold more potent than the original hit. acs.org |

Antidiabetic Properties

Quinazoline derivatives have also been explored for their potential in managing diabetes mellitus, a chronic metabolic disease characterized by high blood sugar levels. nih.govekb.eg

Several studies have synthesized and evaluated quinazoline derivatives for their antidiabetic effects. A series of 3-substituted quinazoline-2,4 diones, including 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione , were found to have high alpha-amylase and alpha-glucosidase inhibitory activity in molecular docking studies. mdpi.com Another study on 2,3-dihydroquinazolin-4(1H)-ones found that the tested compounds showed potent α-glucosidase inhibitory activity compared to the standard drug acarbose, with compounds 4h and 4i (specific structures in source) showing the strongest potential. nih.gov Furthermore, novel hypoglycemic agents were designed by creating hybrid structures of quinazolinone with sulfonylurea, targeting both sulfonylurea receptors (SUR) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov

| Compound Derivative Class | Mechanism of Action | Key Finding |

|---|---|---|

| 3-substituted quinazoline-2,4 diones | α-amylase and α-glucosidase inhibition | Showed high inhibitory activity in molecular docking studies. mdpi.com |

| 2,3-dihydroquinazolin-4(1H)-ones | α-glucosidase inhibition | Compounds 4h and 4i showed stronger enzyme inhibitory potential than acarbose. nih.gov |

| Quinazoline-Sulfonylurea Hybrids | PPARγ and SUR agonists | Some tested compounds induced a significant reduction in blood glucose levels in diabetic rats. nih.gov |

| 2,4 disubstituted quinazoline derivatives | Glycogen synthase kinase (GSK-3) inhibition | Identified as potent GSK-3 inhibitors with high hypoglycemic activity. mdpi.com |

Advanced Synthetic Strategies and Future Directions

Microwave-Mediated Synthesis of Derivatives